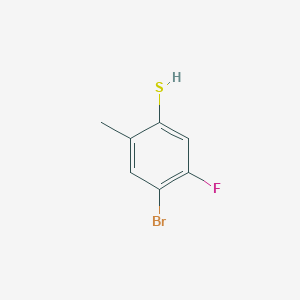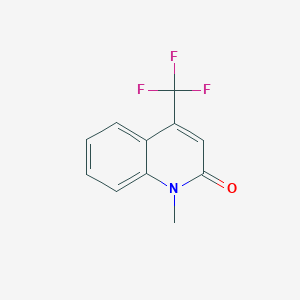
1-methyl-4-trifluoromethyl-1H-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-trifluoromethyl-1H-quinolin-2-one is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-4-trifluoromethyl-1H-quinolin-2-one can be synthesized through several methods. One common approach involves the cyclization of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another method includes the photocatalytic synthesis from quinoline-N-oxides, which is a greener alternative with high yield and low catalyst loading .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high purity and yield. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-4-trifluoromethyl-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: Nucleophilic substitution reactions involving the trifluoromethyl group are common.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) in ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoline-N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-trifluoromethyl-1H-quinolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-cancer properties, particularly targeting protein kinases like SGK1.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of specific enzymes and proteins. For instance, it has been shown to target SGK1, a protein kinase involved in cell survival and proliferation . The trifluoromethyl group enhances its binding affinity and specificity, making it a potent inhibitor. Molecular docking studies and cellular assays have confirmed its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-trifluoromethyl-1H-quinolin-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:
4-Trifluoromethyl-2-anilinoquinoline: Known for its anti-cancer activity.
Fluoroquinolines: Widely used as antibacterial agents.
7-Amino-3,4-dihydro-1H-quinolin-2-one: Another quinoline derivative with different biological activities.
These compounds share the quinoline core structure but differ in their substituents, leading to varied applications and properties.
Eigenschaften
Molekularformel |
C11H8F3NO |
|---|---|
Molekulargewicht |
227.18 g/mol |
IUPAC-Name |
1-methyl-4-(trifluoromethyl)quinolin-2-one |
InChI |
InChI=1S/C11H8F3NO/c1-15-9-5-3-2-4-7(9)8(6-10(15)16)11(12,13)14/h2-6H,1H3 |
InChI-Schlüssel |
VHQBLGDZCBRMMA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Isopropyl 8-amino-2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13918173.png)
![Methyl 2-bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carboxylate](/img/structure/B13918181.png)
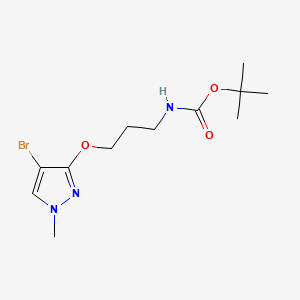

![8-Hydroxy-7-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one](/img/structure/B13918219.png)
![1,3,8-Triazaspiro[5.5]undecan-2-one](/img/structure/B13918225.png)
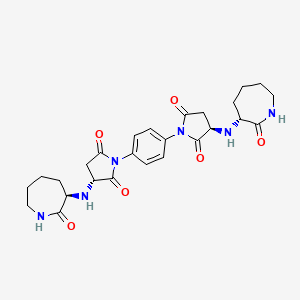
![Tert-butyl cis-3-oxo-4,4A,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyrazine-1-carboxylate](/img/structure/B13918244.png)
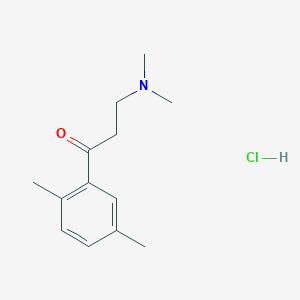

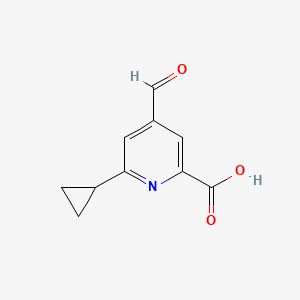
![1,3,5-Tris[2-(trifluoromethyl)-4-aminophenoxy]benzene](/img/structure/B13918269.png)
![2-[3-(1-Azetidinyl)propoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine](/img/structure/B13918271.png)
